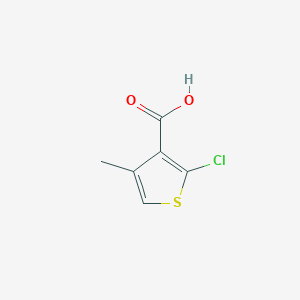

2-Chloro-4-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWVLJHLAVCWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-22-8 | |

| Record name | 2-chloro-4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylthiophene-3-carboxylic acid typically involves the chlorination of 4-methylthiophene-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Chloro-4-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula . It is one of numerous organic compounds that falls under the umbrella of life science products .

Basic Information

Potential Applications

While the search results do not provide specific applications of this compound, the provided data allows us to infer potential applications based on its chemical properties and related compounds:

- Life Science Research: American Elements includes it in their catalog of life science products, suggesting its use as a building block or reagent in biological and chemical research .

- Synthesis of other compounds: As a carboxylic acid derivative of thiophene, it can be used as an intermediate in the synthesis of more complex organic molecules, potentially including pharmaceuticals, agrochemicals, or materials science compounds.

- Research and Development: Sigma-Aldrich offers related compounds like 2-chloro thiophene, which are used for scientific research, implying that this compound could have similar research applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-chloro-4-methylthiophene-3-carboxylic acid and related compounds:

Key Observations:

- The methyl group at position 4 increases lipophilicity, which may improve membrane permeability in bioactive molecules compared to bulky substituents like the 4-chlorophenyl group in . Carboxylic acid vs. Ester: The free carboxylic acid (position 3) in the target compound offers higher acidity (pKa ~2–3) compared to ester derivatives (e.g., , pKa ~4–5), enabling diverse salt formation or conjugation reactions .

Biological Activity

2-Chloro-4-methylthiophene-3-carboxylic acid is a thiophene derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₆H₅ClO₂S

- Functional Groups : Chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring.

This unique substitution pattern influences both its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Compounds in the thiophene family have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.

- Anticancer Potential :

The mechanisms underlying the biological activities of this compound are complex and vary depending on the target:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as d-amino acid oxidase (DAO), which is implicated in various metabolic processes. Structure-activity relationship (SAR) studies have demonstrated that small substituents on the thiophene ring can enhance inhibitory effects .

- Membrane Interaction : The amphiphilic nature of thiophene derivatives allows them to interact with lipid membranes, potentially increasing permeability and disrupting membrane integrity in microbial cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. These findings suggest its potential application in treating inflammatory conditions such as arthritis or colitis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-methylthiophene-2-carboxylic acid | Chlorine at position three; carboxylic acid at two | Different chlorine positioning affects reactivity |

| 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid | Two methyl groups; chlorine at position two | Enhanced lipophilicity due to additional methyl group |

| 4-Methylthiophene-3-carboxylic acid | No chlorine; only a methyl group | Lacks halogen substituent affecting biological activity |

The comparison highlights how variations in substitution patterns influence the biological activity of thiophene derivatives, emphasizing the unique role of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.